molecular formula C29H35F2N7O6S B12402318 Protein kinase inhibitor 5 (sulfate hydrate)

Protein kinase inhibitor 5 (sulfate hydrate)

Cat. No.: B12402318
M. Wt: 647.7 g/mol
InChI Key: UCQVDNNUYXKRNB-FBHGDYMESA-N
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Description

Protein kinase inhibitor 5 (sulfate hydrate) is a potent inhibitor of the tropomyosin receptor kinase A (TRK-A). It exhibits high efficacy with an IC50 value of 1.8 nM, making it a valuable compound in scientific research, particularly in the fields of biology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase inhibitor 5 (sulfate hydrate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of protein kinase inhibitor 5 (sulfate hydrate) typically involves large-scale organic synthesis processes. These processes are optimized for yield and purity, ensuring that the compound meets the stringent requirements for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Protein kinase inhibitor 5 (sulfate hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

Protein kinase inhibitor 5 (sulfate hydrate) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study kinase activity and inhibition.

    Biology: Investigated for its effects on cell signaling pathways and cellular functions.

    Medicine: Explored as a potential therapeutic agent for diseases involving abnormal kinase activity, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

Protein kinase inhibitor 5 (sulfate hydrate) exerts its effects by inhibiting the activity of TRK-A. This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. The molecular targets include the ATP-binding site of TRK-A, leading to the blockade of kinase activity and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

  • Diosmetin
  • Larotrectinib
  • ENT-C225
  • LOXO-195
  • Paltimatrectinib
  • AZ-23
  • TRK II-IN-1
  • ONO-7475

Uniqueness

Protein kinase inhibitor 5 (sulfate hydrate) stands out due to its high potency and selectivity for TRK-A. Its unique chemical structure allows for effective inhibition at very low concentrations, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C29H35F2N7O6S

Molecular Weight

647.7 g/mol

IUPAC Name

N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;sulfuric acid;hydrate

InChI

InChI=1S/C29H31F2N7O.H2O4S.H2O/c1-35-13-15-36(16-14-35)19-20-4-6-21(7-5-20)29(39)33-25-18-32-38-12-10-27(34-28(25)38)37-11-2-3-26(37)23-17-22(30)8-9-24(23)31;1-5(2,3)4;/h4-10,12,17-18,26H,2-3,11,13-16,19H2,1H3,(H,33,39);(H2,1,2,3,4);1H2/t26-;;/m1../s1

InChI Key

UCQVDNNUYXKRNB-FBHGDYMESA-N

Isomeric SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCC[C@@H]5C6=C(C=CC(=C6)F)F.O.OS(=O)(=O)O

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCCC5C6=C(C=CC(=C6)F)F.O.OS(=O)(=O)O

Origin of Product

United States

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